molecular formula C17H10O2 B3152145 4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid CAS No. 728878-13-5

4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid

Cat. No. B3152145
CAS RN: 728878-13-5
M. Wt: 246.26 g/mol
InChI Key: JYZNCHOSCQLDKW-UHFFFAOYSA-N
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Description

4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid is a chemical compound with the molecular formula C17H10O2 and a molecular weight of 246.27 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of this compound is largely based on acetylene scaffolding strategies . The process involves the use of orthogonal alkyne protection groups to close both macrocyclic subunits by oxidative acetylene coupling sequentially .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H10O2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,(H,18,19) . The compound has a linear structure formula .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 246.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid and its derivatives have been explored in various synthetic pathways. For instance, Zha You-gui (2010) described the synthesis of a related compound, 4-(4-Phenylbutoxy) benzoic acid, using a multi-step reaction process with a yield exceeding 54% and high purity levels【Zha You-gui, 2010】. The synthesis of such compounds is crucial for their subsequent application in various fields, including materials science and pharmaceuticals.

Photophysical Properties

Studies on the photophysical properties of benzoic acid derivatives, like the work by Yong Hee Kim et al. (2006), have shown significant insights into the luminescent properties of these compounds. They demonstrated how the fluorescence spectra of certain benzoic acid ligands, such as 4-naphthalen-1-yl-benzoic acid derivatives, exhibit large Stokes shifts in different solvents, indicating their potential in developing luminescent materials【Yong Hee Kim et al., 2006】.

Catalytic and Coordination Chemistry

The role of benzoic acid derivatives in catalysis and coordination chemistry is another important application area. For example, studies like those conducted by Jeong-Im Yang et al. (2011) have investigated metal coordination to benzoic acid derivatives at the air-water interface, demonstrating their potential in developing new materials with unique properties【Jeong-Im Yang et al., 2011】.

Environmental Chemistry

In environmental chemistry, derivatives of benzoic acid have been studied for their roles in catalyzing the degradation of environmental pollutants. For instance, S. Salvestrini (2013) investigated the catalytic efficiency of various benzoic acid derivatives in degrading the herbicide diuron, highlighting their potential use in environmental remediation【S. Salvestrini, 2013】.

properties

IUPAC Name

4-(4-phenylbuta-1,3-diynyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZNCHOSCQLDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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